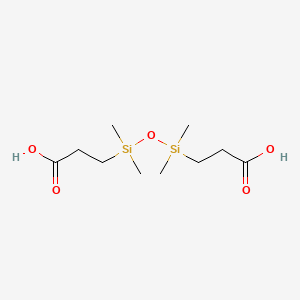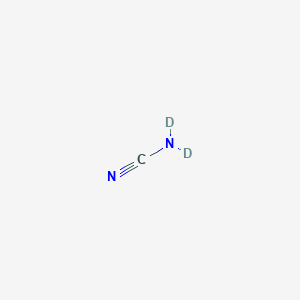
1H-Pyrrolizine-1,3(2H)-dione,tetrahydro-2-(1-hydroxyethylidene)-,(7aS)-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrolizine-1,3(2H)-dione, tetrahydro-2-(1-hydroxyethylidene)-, (7aS)-(9CI) typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrolizine-1,3(2H)-dione, tetrahydro-2-(1-hydroxyethylidene)-, (7aS)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but typically involve controlled temperature, pressure, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
1H-Pyrrolizine-1,3(2H)-dione, tetrahydro-2-(1-hydroxyethylidene)-, (7aS)-(9CI) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1H-Pyrrolizine-1,3(2H)-dione, tetrahydro-2-(1-hydroxyethylidene)-, (7aS)-(9CI) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
1H-Pyrrolizine-1,3(2H)-dione derivatives: Compounds with similar structures but different substituents.
Tetrahydro-1H-pyrrolizine derivatives: Compounds with variations in the tetrahydro-1H-pyrrolizine core.
Uniqueness
1H-Pyrrolizine-1,3(2H)-dione, tetrahydro-2-(1-hydroxyethylidene)-, (7aS)-(9CI) is unique due to its specific structure and the presence of the hydroxyethylidene group, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C9H11NO3 |
|---|---|
Molecular Weight |
181.19 g/mol |
IUPAC Name |
(2E,8S)-2-(1-hydroxyethylidene)-5,6,7,8-tetrahydropyrrolizine-1,3-dione |
InChI |
InChI=1S/C9H11NO3/c1-5(11)7-8(12)6-3-2-4-10(6)9(7)13/h6,11H,2-4H2,1H3/b7-5+/t6-/m0/s1 |
InChI Key |
XVQFPQDFUXBWIJ-YXXZKMSWSA-N |
Isomeric SMILES |
C/C(=C\1/C(=O)[C@@H]2CCCN2C1=O)/O |
Canonical SMILES |
CC(=C1C(=O)C2CCCN2C1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S,4R)-2-prop-2-enyl-2-azabicyclo[2.2.1]hept-5-en-3-one](/img/structure/B13833826.png)





![N-[(3E)-2-Hydroxy-1-(hydroxymethyl)-3-heptadecen-1-yl]tetracosanamide](/img/structure/B13833872.png)
![6-methoxy-3-methyl-N-[(3-methyl-1,3-benzothiazol-2-ylidene)amino]-1,3-benzothiazol-2-imine](/img/structure/B13833880.png)
![1-(4-methylphenyl)-2-[2-(thiophen-2-yl)-4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl]ethanone](/img/structure/B13833881.png)

